5-Heptyn-3-OL
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to "5-Heptyn-3-ol" involves intricate chemical reactions and methodologies. For instance, the synthesis of (3R,5S)-3-hydroxy-7-phenyl-6-heptyn-5-olide showcases the enantioselective enzyme-catalyzed lactonization of racemic dihydroxyalkynoates, indicating a potential pathway for synthesizing similar compounds like "5-Heptyn-3-ol" (Henkel, Kunath, & Schick, 1994).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl units, reveals the significance of conformational preferences and structural motifs in determining chemical behavior and reactivity. Such studies can provide a foundation for understanding the structural intricacies of "5-Heptyn-3-ol" (Ranganathan et al., 1998).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to "5-Heptyn-3-ol" can be exemplified by the study of 3-Nitro-l,2,4-triazol-l-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyNTP) in peptide synthesis, indicating the role of specific functional groups in facilitating or hindering chemical reactions (Saito & Wada, 2014).
Physical Properties Analysis
The physical properties of oligopeptides and their synthesis methods, as discussed in the liquid-phase method study, offer insights into solubility, conformational behavior, and the impact on synthesis strategy, which can be relevant for understanding the physical characteristics of "5-Heptyn-3-ol" (Abd El Rahman, Anzinger, & Mutter, 1980).
Chemical Properties Analysis
The study of oligonucleotides containing aminodeoxythymidine units highlights the influence of specific substituents on chemical stability and interaction with complementary strands, offering a perspective on the chemical properties that "5-Heptyn-3-ol" might exhibit (Gryaznov & Letsinger, 1992).
Scientific Research Applications
Oligonucleotide-Peptide Hybrids Synthesis : 5-Heptyn-3-OL is utilized in preparing oligonucleotide-peptide hybrids, which have potential as antisense inhibitors of gene expression (Ede, Tregear, & Haralambidis, 1994).
Synthesis of Termite Semiochemicals : It is used in synthesizing various trail-following semiochemicals for termites, such as (Z)-3-Dodecen-1-ol and others (Argenti et al., 1994).
Enantioselective Lactonization : The synthesized compound (3R,5S)-3-hydroxy-7-phenyl-6-heptyn-5-olide from 5-Heptyn-3-OL has potential applications in organic synthesis and enantioselective lactonization (Henkel, Kunath, & Schick, 1994).
Nucleic Acid Testing (NAT) Assays : It is used in NAT assays for identifying clinically relevant sequences in patient samples (Adamczyk, Johnson, Mattingly, & Reddy, 2001).
Inhibition of Ornithine Decarboxylase : (2R,5R)-6-heptyne-2,5-diamine, related to 5-Heptyn-3-OL, is a potent inhibitor of mammalian ornithine decarboxylase, significant in cancer research (Danzin et al., 1983).
Role in RNA Stability : Research has shown the importance of certain bonds in RNA for the storage of genetic information, relevant to the structural understanding of RNA (Usher & McHale, 1976).
Anti-Peroxyl Radical Activity : 2,6-dimethyl-5-hepten-2-ol, an analogue, exhibits significant anti-peroxyl radical activity, which is important for understanding oxidative stress (Stobiecka et al., 2016).
Metabolite of Flavan-3-ols : 5-(3',4'-dihydroxyphenyl)-valerolactone, an in vivo metabolite of certain flavan-3-ols produced by gut microbiota, is related to 5-Heptyn-3-OL (Wiese et al., 2015).
Synthesis of 1,4-Alkadiynes : It aids in synthesizing functionalized 1,4-alkadiynes under mild conditions, useful in organic chemistry (Lapitskaya, Vasiljeva, & Pivnitsky, 1993).
Stabilizing Effect in Oligodeoxynucleotides : A uracil acetic acid substituent in 5'-nucleobase-capped oligodeoxynucleotides has a duplex stabilizing effect (Mokhir & Richert, 2000).
Safety And Hazards
5-Heptyn-3-ol is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
hept-5-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHBMHAELZLACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337505 | |
Record name | 5-HEPTYN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptyn-3-OL | |
CAS RN |
19781-82-9 | |
Record name | 5-Heptyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19781-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-HEPTYN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19781-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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